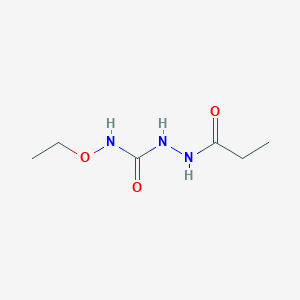
1-Ethoxy-3-(propanoylamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-(propanoylamino)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, agriculture, and environmental science. This compound is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mechanism Of Action
The mechanism of action of 1-Ethoxy-3-(propanoylamino)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to exhibit selective activity against cancer cells, indicating that it may target specific pathways involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
1-Ethoxy-3-(propanoylamino)urea has been shown to exhibit antitumor activity in vitro and in vivo, indicating that it may have potential as a cancer treatment. This compound has also been shown to exhibit selective herbicidal activity against certain plant species, indicating that it may have potential as a herbicide. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Ethoxy-3-(propanoylamino)urea is its relatively simple synthesis method using readily available starting materials. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-Ethoxy-3-(propanoylamino)urea. One area of interest is the development of this compound as a potential cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as a cancer treatment. Another potential area of research is the development of this compound as a herbicide. Further research is needed to fully understand the selective herbicidal activity of this compound and to optimize its effectiveness as a herbicide. Additionally, research could be conducted to explore the potential environmental impacts of this compound and to develop strategies for minimizing any negative effects.
Synthesis Methods
1-Ethoxy-3-(propanoylamino)urea can be synthesized using different methods, including the reaction of ethyl carbamate with propanoyl chloride in the presence of a base or the reaction of ethyl carbamate with propanoic anhydride in the presence of a catalyst. The synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
Scientific Research Applications
1-Ethoxy-3-(propanoylamino)urea has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit antitumor activity and has been proposed as a potential drug candidate for the treatment of cancer. In addition, 1-Ethoxy-3-(propanoylamino)urea has also been studied for its potential use as a herbicide and has been shown to exhibit selective herbicidal activity against certain plant species.
properties
CAS RN |
135280-72-7 |
|---|---|
Product Name |
1-Ethoxy-3-(propanoylamino)urea |
Molecular Formula |
C6H13N3O3 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-ethoxy-3-(propanoylamino)urea |
InChI |
InChI=1S/C6H13N3O3/c1-3-5(10)7-8-6(11)9-12-4-2/h3-4H2,1-2H3,(H,7,10)(H2,8,9,11) |
InChI Key |
PHBNVKLHBGBNLT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC(=O)NOCC |
Canonical SMILES |
CCC(=O)NNC(=O)NOCC |
synonyms |
Propanoic acid, 2-[(ethoxyamino)carbonyl]hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



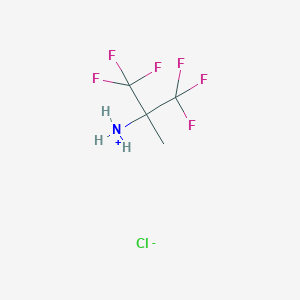
![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)
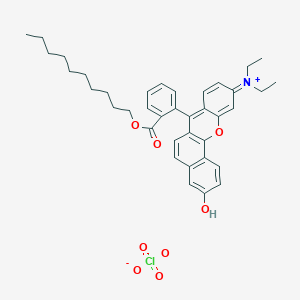
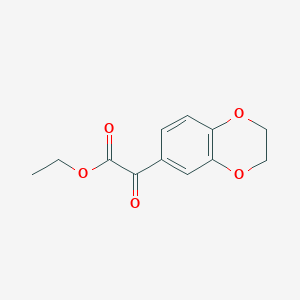

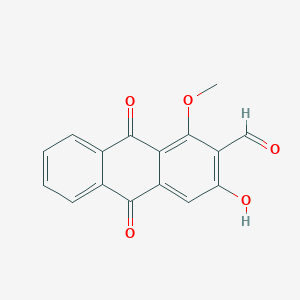
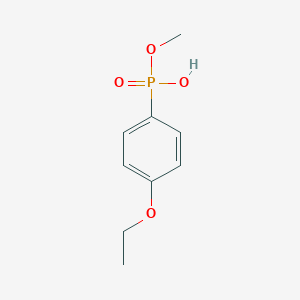
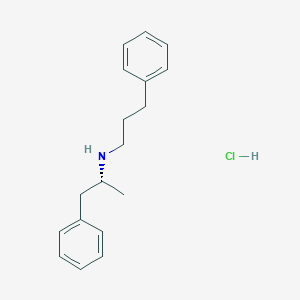
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)
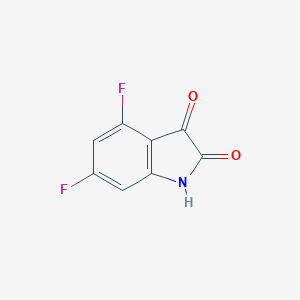
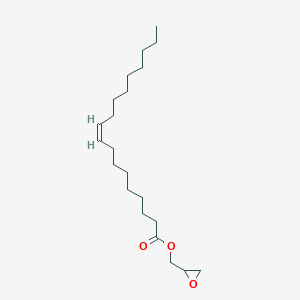
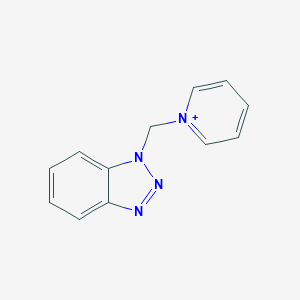

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)